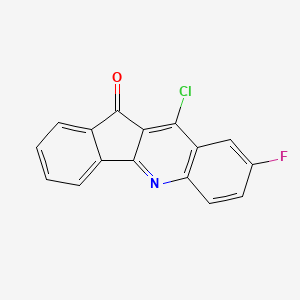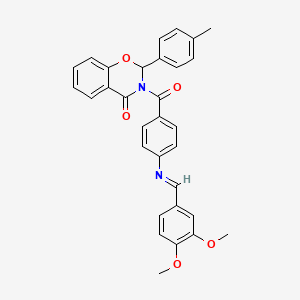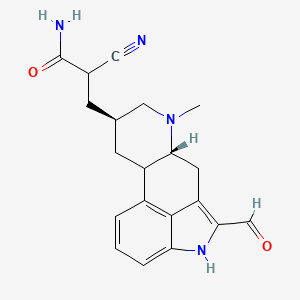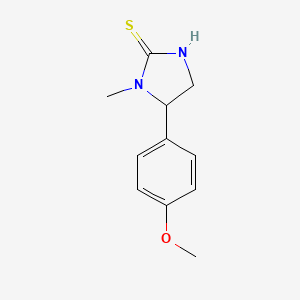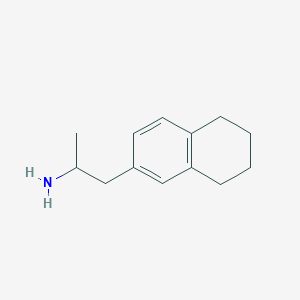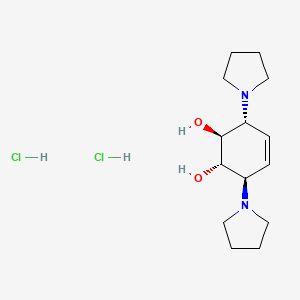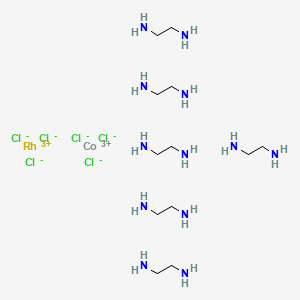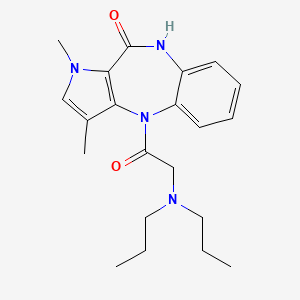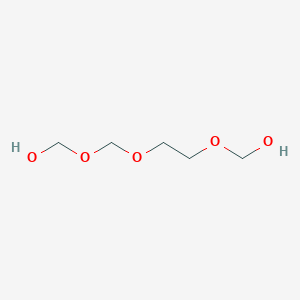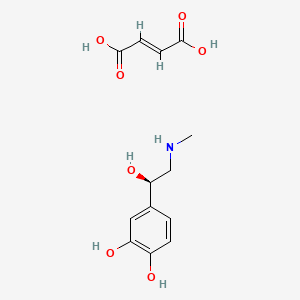
Epinephrine maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epinephrine maleate: is a salt form of epinephrine, also known as adrenaline. Epinephrine is a hormone and neurotransmitter that plays a crucial role in the body’s fight-or-flight response. It is commonly used in medical treatments for conditions such as anaphylaxis, cardiac arrest, asthma, and superficial bleeding .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Epinephrine maleate can be synthesized by reacting epinephrine with maleic acid. The reaction typically involves dissolving epinephrine in a suitable solvent, such as water or ethanol, and then adding maleic acid to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent concentration, to ensure high yield and purity of the final product. The resulting this compound is then purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Epinephrine maleate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Epinephrine can be oxidized to adrenochrome using oxidizing agents such as potassium permanganate or ferric chloride.
Reduction: Reduction of epinephrine can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups of epinephrine, often using reagents like acyl chlorides or alkyl halides.
Major Products:
Oxidation: Adrenochrome
Reduction: Reduced epinephrine derivatives
Substitution: Various substituted epinephrine derivatives
Applications De Recherche Scientifique
Epinephrine maleate has a wide range of scientific research applications:
Chemistry:
- Used as a model compound in studies of oxidation-reduction reactions.
- Investigated for its stability and solubility in different solvents .
Biology:
- Studied for its role in the body’s stress response and its effects on various physiological processes .
Medicine:
- Widely used in emergency medicine for the treatment of anaphylaxis, cardiac arrest, and asthma .
- Investigated for its potential use in new drug formulations and delivery systems .
Industry:
Mécanisme D'action
Epinephrine maleate exerts its effects by acting on alpha and beta-adrenergic receptors. By activating alpha receptors, it causes vasoconstriction, which helps maintain blood pressure and heart function. Activation of beta receptors leads to bronchial smooth muscle relaxation, relieving symptoms of bronchospasm, wheezing, and dyspnea . The molecular targets and pathways involved include the adrenergic receptors and the downstream signaling pathways that mediate the physiological effects of epinephrine .
Comparaison Avec Des Composés Similaires
- Epinephrine bitartrate
- Epinephrine fumarate
- Ephedrine
Comparison: Epinephrine maleate is unique in its stability and solubility properties compared to other epinephrine salts like epinephrine bitartrate and epinephrine fumarate. Ephedrine, while similar in structure and function, has different pharmacokinetic properties and is used for different medical indications .
This compound stands out due to its specific applications in emergency medicine and its unique chemical properties that make it suitable for various pharmaceutical formulations.
Propriétés
Numéro CAS |
36199-53-8 |
|---|---|
Formule moléculaire |
C13H17NO7 |
Poids moléculaire |
299.28 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H13NO3.C4H4O4/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-3(6)1-2-4(7)8/h2-4,9-13H,5H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t9-;/m0./s1 |
Clé InChI |
LZSZZMQFFBWGHR-AFIAKLHKSA-N |
SMILES isomérique |
CNC[C@@H](C1=CC(=C(C=C1)O)O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CNCC(C1=CC(=C(C=C1)O)O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



